4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine
Description
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine is a phenylpiperazine derivative characterized by a butylamine chain linked to a 2-methoxyphenyl-substituted piperazine ring. It serves as a key intermediate in the synthesis of bioactive molecules, particularly dopamine receptor ligands and antipsychotic agents. The compound is synthesized via alkylation of 1-(2-methoxyphenyl)piperazine with N-(4-bromobutyl)phthalimide, followed by cleavage of the phthalimide group using hydrazine hydrate, achieving yields exceeding 70% . Its structural flexibility allows for further functionalization, such as chloroacetylation to form derivatives like 2-chloro-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)acetamide, which are pivotal in drug discovery .
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-19-15-7-3-2-6-14(15)18-12-10-17(11-13-18)9-5-4-8-16/h2-3,6-7H,4-5,8-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJPFLDFMPVGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451399 | |
| Record name | 4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21103-33-3 | |
| Record name | 4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Aminobutyl)-4-(2-methoxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 4-chlorobutan-1-amine under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its interactions with biological targets, including receptors and enzymes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Mechanism of Action
The mechanism of action of 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound is known to bind to serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in regulating mood and anxiety. By modulating the activity of these receptors, the compound can exert its therapeutic effects, potentially alleviating symptoms of depression and anxiety .
Comparison with Similar Compounds
Key Observations :
- Chain Length Impact : Increasing the alkyl chain from C3 (6b) to C4 (6c) improves yields from 35% to 69–85%, suggesting optimal reactivity for butyl-linked derivatives .
- Substituent Effects : The 2-methoxyphenyl group (6c) enhances synthetic efficiency compared to the 2,3-dichlorophenyl analogue (6d, 59% yield), likely due to steric and electronic factors .
- Protection Strategy : Use of phthalimide intermediates (e.g., N-(4-bromobutyl)phthalimide) significantly boosts yields (>70%) compared to unprotected bromobutylamine (<40%) .
Pharmacological Activity and Receptor Affinity
Table 2: Pharmacological Profiles of Piperazine-Based Ligands
Key Observations :
- Dopamine Receptor Specificity : While 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine is primarily a synthetic precursor, its derivatives (e.g., WC-10) exhibit selective binding to dopamine D3 receptors, contrasting with D4-selective antagonists like S 18126 and L 745,870 .
- Biological Activity : Elongating the alkyl chain enhances pharmacological effects. For instance, the butyl-linked compound 3b shows superior anti-inflammatory activity (71% inhibition) compared to shorter-chain analogues .
Functionalization and Derivative Utility
Key Observations :
- Versatility : The primary amine group in 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine facilitates diverse functionalizations, enabling the creation of ligands targeting receptors beyond dopamine, such as histamine H3 .
- Yield Challenges : Direct functionalization of the piperazine –NH group yields <20%, underscoring the need for optimized protection strategies .
Biological Activity
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine is a chemical compound with significant biological activity, particularly as a ligand for dopamine receptors. Its structure, characterized by a piperazine ring substituted with a 2-methoxyphenyl group linked to a butan-1-amine chain, positions it as a candidate for research in neuropharmacology and psychopharmacology. This article explores its biological activity, including binding affinity, pharmacological effects, and potential therapeutic applications.
The compound's chemical formula is , and it is known for its interactions with neurotransmitter receptors, particularly dopamine receptors. The synthesis involves several key reactions that enhance its pharmacological profile.
Dopamine Receptor Interaction
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine exhibits high affinity for dopamine D3 receptors compared to D2 receptors. This selectivity suggests potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia and addiction. In vitro studies have shown that the compound can modulate dopaminergic signaling pathways crucial for various neurological functions.
Binding Affinity Studies
Binding affinity studies have demonstrated that this compound interacts significantly with various neurotransmitter receptors. A comparative analysis of similar compounds reveals the following:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl]carbamate | Similar piperazine structure | Dopamine receptor antagonist |
| 4-Dimethylamino-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide | Contains dimethylamino group | High affinity for dopamine D3 receptors |
| N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]carbamate | Propyl chain instead of butane | Potentially similar receptor interactions |
These interactions underline the compound's relevance in drug design targeting dopaminergic systems.
Pharmacological Profile
In addition to its receptor binding capabilities, 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine has been evaluated for its pharmacological effects in various studies:
- Neuroprotective Effects : Preliminary studies suggest that the compound may exert neuroprotective effects through modulation of oxidative stress pathways.
- Cytotoxicity : In vitro cytotoxicity assays indicate that the compound shows selective toxicity towards certain cancer cell lines, potentially offering avenues for cancer therapy .
Case Studies
Several studies have highlighted the compound's potential therapeutic applications:
- Schizophrenia Treatment : A study investigated the effects of 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine on animal models of schizophrenia, demonstrating improvements in behavioral symptoms associated with dopaminergic dysregulation .
- Addiction Models : Research has shown that this compound can reduce drug-seeking behavior in models of addiction, indicating its potential as a treatment for substance use disorders.
- Cancer Research : In vitro studies have found that the compound exhibits cytotoxic activity against specific cancer cell lines, suggesting further exploration into its use as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
